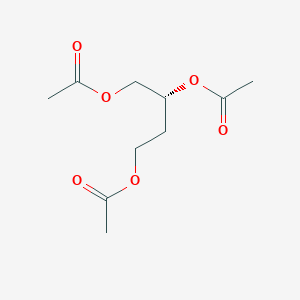

(R)-1,2-4-TRIACETOXYBUTANE

Description

Significance of Chirality in Modern Chemical Research and Development

Chirality is a fundamental property of molecules that profoundly influences their biological and physical characteristics. numberanalytics.commusechem.com In the realm of pharmaceuticals, the distinct three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, dictates its interaction with biological systems like enzymes and receptors. numberanalytics.comresearchfloor.org This specificity is critical, as different enantiomers (mirror-image isomers) of a drug can exhibit vastly different therapeutic effects, with one enantiomer providing a desired medicinal benefit while the other might be inactive or even harmful. numberanalytics.comresearchfloor.org The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other caused severe birth defects. numberanalytics.commusechem.comresearchfloor.org Consequently, modern drug development places a strong emphasis on producing enantiomerically pure drugs to enhance efficacy and safety. researchfloor.org

Beyond pharmaceuticals, chirality is a key factor in materials science, influencing the optical, mechanical, and electronic properties of advanced materials such as liquid crystals and polymers. lifechemicals.com The precise control over molecular asymmetry is also foundational to the burgeoning field of chiral nanotechnology. lifechemicals.com

Overview of Butanetriol Scaffold Derivatives as Versatile Chiral Synthons

Butanetriol and its derivatives are a class of organic compounds characterized by a four-carbon chain with three hydroxyl (-OH) groups. nih.govwikipedia.org This structure makes them valuable as chiral synthons—building blocks used in the synthesis of more complex molecules. Their utility stems from the multiple reactive sites offered by the hydroxyl groups, which can be selectively modified to introduce new functional groups and build intricate molecular architectures.

1,2,4-Butanetriol (B146131), in particular, is a colorless, odorless, and hygroscopic oily liquid. wikipedia.org It is used in the production of various commercially significant chemicals. wikipedia.org For instance, it serves as a precursor in the manufacture of butanetriol trinitrate (BTTN), a component in military rocket propellants. wikipedia.orgdtic.mil It is also a key starting material for the synthesis of cholesterol-lowering drugs. wikipedia.org

Importance of (R)-1,2,4-TRIACETOXYBUTANE as a Key Chiral Building Block

(R)-1,2,4-Triacetoxybutane is a derivative of 1,2,4-butanetriol where the three hydroxyl groups have been converted to acetate (B1210297) esters. This modification enhances its utility as a chiral building block in organic synthesis. The acetate groups can serve as protecting groups for the hydroxyls, allowing for selective reactions at other parts of a molecule. They can later be removed through hydrolysis to regenerate the hydroxyl groups. google.com

The "(R)-" designation in its name signifies a specific stereochemical configuration at the chiral center, which is crucial for its application in asymmetric synthesis—the synthesis of a compound with a specific three-dimensional structure. uwindsor.ca By using a starting material with a defined chirality like (R)-1,2,4-Triacetoxybutane, chemists can control the stereochemistry of the final product, which is essential for creating molecules with specific biological activities or material properties. nih.govhilarispublisher.com The synthesis of its enantiomer, (S)-1,2,4-triacetoxybutane, can be achieved through the acetylation of (S)-1,2,4-butanetriol with acetic anhydride (B1165640). chemicalbook.comcdnsciencepub.com

Detailed Research Findings

The synthesis of chiral butanetriol derivatives often starts from readily available chiral precursors. For instance, (S)-1,2,4-butanetriol can be prepared from (S)-malic acid through reduction. chemicalbook.comcdnsciencepub.com This butanetriol can then be acetylated to form (S)-1,2,4-triacetoxybutane. chemicalbook.comcdnsciencepub.com This highlights a common strategy in organic synthesis: the use of the "chiral pool," which involves utilizing naturally occurring chiral molecules as starting materials. nih.gov

The applications of butanetriol derivatives are diverse. 1,2,4-Butanetriol is a precursor for the synthesis of (-)-γ-amino-β-hydroxy butyric acid (GABOB), a compound with antiepileptic and hypotensive properties. lookchem.com Furthermore, microbial synthesis routes are being explored as a more sustainable alternative to chemical synthesis for producing butanetriol, which can then be converted to its derivatives. frontiersin.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R)-3,4-diacetyloxybutyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOOYSKKKVGNAP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC[C@H](COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Principles and Absolute Configuration of R 1,2,4 Triacetoxybutane

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog System for (R)-Designation

The absolute configuration of a chiral center is designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comwikipedia.orglibretexts.org This systematic method provides an unambiguous descriptor for the spatial arrangement of the substituents around a stereocenter. wikipedia.org

The first step in the CIP system is to assign priorities to the four different groups attached to the chiral carbon atom based on their atomic number. libretexts.orgyoutube.com The atom with the highest atomic number receives the highest priority (1), and the atom with the lowest atomic number receives the lowest priority (4). masterorganicchemistry.com If there is a tie, the evaluation proceeds to the next atoms along the chains until a point of difference is found. libretexts.org

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (4) points away from the viewer. masterorganicchemistry.com The direction of the path from the highest priority group (1) to the second-highest (2) and then to the third-highest (3) is observed. If this path is clockwise, the configuration is assigned as (R) (from the Latin rectus, meaning right). If the path is counter-clockwise, the configuration is assigned as (S) (from the Latin sinister, meaning left). libretexts.org

Stereogenic Centers within the Butane-1,2,4-triacetate Framework

The butane-1,2,4-triacetate molecule possesses a single stereogenic center, also known as a chiral center. rnlkwc.ac.inualberta.ca This is the carbon atom at the C2 position, which is bonded to four different substituents: a hydrogen atom, a hydroxymethyl acetate (B1210297) group (-CH₂OAc), an ethyl acetate group (-CH₂CH₂OAc), and an acetate group (-OAc). The presence of this single stereogenic center is what gives rise to the existence of two enantiomers: (R)-1,2,4-triacetoxybutane and (S)-1,2,4-triacetoxybutane.

To assign the (R) configuration to 1,2,4-triacetoxybutane, the priorities of the groups attached to the C2 stereocenter are determined as follows:

-OAc (acetate group): The oxygen atom directly attached to the stereocenter has a higher atomic number than the carbon atoms of the other two substituents and the hydrogen atom.

-CH₂CH₂OAc (ethyl acetate group): Comparing this to the -CH₂OAc group, the first carbon is the same. Moving to the next atoms, the carbon in the ethyl group is attached to another carbon, while the carbon in the methyl group is attached to an oxygen. Therefore, the -CH₂OAc group has a higher priority.

-CH₂OAc (hydroxymethyl acetate group): This group has the next highest priority.

-H (hydrogen atom): The hydrogen atom has the lowest atomic number and thus the lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from priority 1 to 2 to 3 traces a clockwise direction, thus designating the configuration as (R).

Enantiomeric Purity and Stereochemical Control in Synthesis

In many applications, particularly in the pharmaceutical industry, it is crucial to use a single enantiomer of a chiral compound. oncotarget.com The presence of the other enantiomer can lead to reduced efficacy or even adverse effects. Therefore, achieving high enantiomeric purity, or enantiomeric excess (e.e.), is a critical aspect of the synthesis of chiral molecules like (R)-1,2,4-triacetoxybutane. Stereochemical control during synthesis ensures that the desired enantiomer is produced in a significantly higher amount than the undesired one. numberanalytics.comnih.gov

The synthesis of enantiomerically pure compounds can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. numberanalytics.commdpi.com For instance, the synthesis of chiral butanetriol derivatives, which are precursors to (R)-1,2,4-triacetoxybutane, often employs enzymatic or catalytic methods to ensure high stereoselectivity. researchgate.netmountainscholar.org

Methods for Determination of Enantiomeric Excess (e.e.)

Determining the enantiomeric excess of a sample is essential to verify the success of an asymmetric synthesis. nih.gov Several analytical techniques are commonly used for this purpose. mdpi.comresearchgate.net

| Method | Principle | Advantages | Disadvantages |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. mdpi.com | High accuracy and resolution. nih.gov | Can be time-consuming and requires specialized, often expensive, columns. nih.govmdpi.com |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. nih.gov | High sensitivity and resolution for volatile compounds. | Limited to thermally stable and volatile analytes. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers. acs.org | Rapid analysis and provides structural information. | May have lower sensitivity and accuracy compared to chromatographic methods. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govaps.org | Can be very sensitive and suitable for high-throughput screening. nih.gov | Requires the presence of a chromophore near the stereocenter. |

The enantiomeric excess is calculated using the following formula: e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations or peak areas of the (R) and (S) enantiomers, respectively. mdpi.com

Prochirality Concepts Relevant to Butanetriol Systems and their Enzymatic Transformations

The concept of prochirality is fundamental to understanding how stereocenters are created in chemical reactions, particularly in enzymatic transformations. iupac.orglibretexts.org A prochiral molecule is one that can be converted from achiral to chiral in a single step. libretexts.org This is highly relevant to the synthesis of (R)-1,2,4-triacetoxybutane, which often starts from an achiral precursor that is transformed into a chiral intermediate.

Enzymatic reactions are renowned for their high stereoselectivity, often acting on prochiral substrates to produce a single enantiomer of the product. nih.gov For example, the enzymatic reduction of a ketone group in a precursor molecule can lead to the formation of a chiral alcohol with a specific configuration.

Enantiotopic and Diastereotopic Ligands in (R)-1,2,4-TRIACETOXYBUTANE Precursors

In a prochiral molecule, otherwise identical ligands can be stereochemically distinct. These are classified as either enantiotopic or diastereotopic. masterorganicchemistry.comdalalinstitute.comchemistrysteps.com

Enantiotopic ligands: The replacement of one of two identical ligands with a different group results in the formation of one of a pair of enantiomers. These ligands are chemically equivalent in an achiral environment but can be distinguished by a chiral reagent, such as an enzyme.

Diastereotopic ligands: The replacement of one of two identical ligands with a different group results in the formation of one of a pair of diastereomers. These ligands are chemically non-equivalent and can be distinguished even in an achiral environment.

A key precursor to 1,2,4-triacetoxybutane is 1,2,4-butanetriol (B146131). wikipedia.orgresearchgate.net In the enzymatic synthesis of chiral butanetriol derivatives, enzymes can differentiate between enantiotopic or diastereotopic groups or faces of a prochiral substrate. For example, a dehydrogenase enzyme might selectively add a hydride to one of the two enantiotopic faces of a ketone, leading to the formation of a chiral alcohol with high enantiomeric excess. This stereochemical control at the precursor stage is crucial for obtaining the final product, (R)-1,2,4-triacetoxybutane, with high enantiomeric purity.

Synthetic Methodologies and Strategies for R 1,2,4 Triacetoxybutane and Its Chiral Precursors

Enantioselective Synthesis of Chiral 1,2,4-Butanetriol (B146131) Precursors

The critical step in synthesizing (R)-1,2,4-triacetoxybutane is the production of the chiral triol precursor, 1,2,4-butanetriol, in high enantiomeric purity. Various methods have been developed, primarily revolving around the reduction of chiral malic acid derivatives and chemo-enzymatic resolutions.

A common and effective strategy for producing chiral 1,2,4-butanetriol involves the reduction of readily available and inexpensive chiral precursors like (S)-malic acid. This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer of the triol.

The reduction of (S)-malic acid to (S)-1,2,4-butanetriol can be efficiently achieved using borane-dimethyl sulfide (B99878) (BMS) complex. This reagent is a popular choice for the reduction of carboxylic acids due to its high reactivity and selectivity. The process typically involves the initial protection of the hydroxyl group of malic acid, followed by the reduction of both carboxyl groups. A subsequent deprotection step yields the target chiral triol. The stereochemistry of the starting (S)-malic acid is retained throughout the reaction sequence, leading to the formation of (S)-1,2,4-butanetriol with high enantiomeric excess.

Another approach involves the direct reduction of (S)-malic acid. For instance, the reduction of (S)-malic acid with a borane-tetrahydrofuran (B86392) complex has been shown to produce (S)-1,2,4-butanetriol. This method offers a more direct route to the chiral triol, avoiding the need for protection and deprotection steps.

| Starting Material | Reducing Agent | Product | Key Feature |

| (S)-Malic Acid | Borane-dimethyl sulfide (BMS) | (S)-1,2,4-Butanetriol | High enantiomeric excess is maintained. |

| (S)-Malic Acid | Borane-tetrahydrofuran complex | (S)-1,2,4-Butanetriol | Direct reduction without protection steps. |

Chemo-enzymatic methods offer a powerful alternative for the synthesis of chiral 1,2,4-butanetriol, combining traditional chemical synthesis with the high stereoselectivity of enzymatic transformations.

Lipases are widely used enzymes in organic synthesis due to their ability to catalyze reactions with high enantioselectivity under mild conditions. In the context of 1,2,4-butanetriol synthesis, lipases are primarily employed for the kinetic resolution of racemic mixtures.

One common strategy involves the enantioselective acylation of racemic 1,2,4-butanetriol. For example, the lipase (B570770) from Pseudomonas sp. has been successfully used to catalyze the acylation of racemic 1,2,4-butanetriol with isobutyric anhydride (B1165640). In this process, the enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-1,2,4-butanetriol unreacted. This allows for the separation of the two enantiomers, providing access to the (R)-triol with high optical purity.

Another approach utilizes the enantioselective hydrolysis of a diester of racemic 1,2,4-butanetriol. For instance, the lipase from Candida antarctica (CAL-B) can selectively hydrolyze the (S)-enantiomer of a butanetriol diester, again leaving the (R)-enantiomer untouched. The efficiency of these resolutions is often high, yielding both enantiomers with excellent enantiomeric excess.

| Enzyme | Substrate | Reaction Type | Product |

| Pseudomonas sp. lipase | Racemic 1,2,4-butanetriol | Enantioselective acylation | (R)-1,2,4-Butanetriol |

| Candida antarctica lipase B (CAL-B) | Racemic diester of 1,2,4-butanetriol | Enantioselective hydrolysis | (R)-diester of 1,2,4-butanetriol |

Chemo-Enzymatic Approaches to Butanetriol Synthesis

Stereospecific Acetylation of Chiral Butanetriols to (R)-1,2,4-Triacetoxybutane

Once the enantiomerically pure (R)-1,2,4-butanetriol is obtained, the final step is its conversion to (R)-1,2,4-triacetoxybutane through acetylation. This reaction must be stereospecific to preserve the chiral integrity of the molecule.

The acetylation of (R)-1,2,4-butanetriol is typically achieved using an excess of an acylating agent in the presence of a catalyst or a base. Common acylating agents include acetic anhydride and acetyl chloride. The choice of reagent and reaction conditions is crucial to ensure complete acetylation and avoid side reactions.

The use of acetic anhydride in the presence of a catalytic amount of a strong acid, such as sulfuric acid, or a base like pyridine (B92270) or triethylamine (B128534), is a widely employed method. The reaction is typically carried out at room temperature or with gentle heating to drive it to completion. The optimization of the stoichiometry of the acylating agent and the catalyst, as well as the reaction time and temperature, is essential for achieving high yields and purity of the final product, (R)-1,2,4-triacetoxybutane. The stereochemistry at the chiral center is retained during this process.

For example, the acetylation of (R)-1,2,4-butanetriol with acetic anhydride and pyridine effectively yields (R)-1,2,4-triacetoxybutane. This method is favored for its mild conditions and high efficiency.

| Acylating Agent | Catalyst/Base | Product | Key Feature |

| Acetic Anhydride | Pyridine | (R)-1,2,4-Triacetoxybutane | Mild reaction conditions and high yield. |

| Acetic Anhydride | Sulfuric Acid | (R)-1,2,4-Triacetoxybutane | Strong acid catalysis for efficient conversion. |

| Acetyl Chloride | Triethylamine | (R)-1,2,4-Triacetoxybutane | Highly reactive acylating agent. |

Alternative Approaches to Enantiopure Butanetriol Derivatives

The synthesis of enantiomerically pure butanetriol derivatives, key precursors to (R)-1,2,4-triacetoxybutane, has moved beyond traditional chemical routes to embrace more sustainable and efficient methodologies. These alternative approaches, primarily centered on biocatalysis and novel chemical reductants, offer significant advantages in terms of selectivity, safety, and environmental impact.

Biocatalytic and Microbial Synthesis

A prominent alternative to classical chemical synthesis is the use of biological systems, either through whole-cell fermentation or isolated enzyme catalysis. These methods leverage the inherent stereoselectivity of enzymes to produce enantiopure compounds from renewable feedstocks.

Microorganisms such as Escherichia coli and Saccharomyces cerevisiae have been engineered to produce (S)-1,2,4-butanetriol. These microbial factories typically utilize metabolic pathways that convert simple sugars like xylose or arabinose into the desired chiral triol. researchgate.netnih.gov For instance, engineered E. coli strains have been developed that can produce (S)-1,2,4-butanetriol from xylose with high yields. researchgate.net One study demonstrated that using corn cob hydrolysate, a source of xylose, an engineered E. coli strain could generate 43.4 g/L of 1,2,4-butanetriol. researchgate.net The biosynthetic pathway in these organisms often involves a four-step enzymatic conversion. researchgate.net

Chemoenzymatic strategies combine chemical steps with highly selective enzymatic reactions. A notable approach involves the enzyme-catalyzed carbon-carbon bond formation between formaldehyde (B43269) and 3-hydroxypropanal, followed by an enzymatic reduction to yield optically pure 1,2,4-butanetriol. researchgate.net Lipases are also widely employed for the kinetic resolution of racemic precursors. For example, lipases such as Amano PS and Amano AK have been used to resolve racemic azido-diol precursors through selective acylation, providing access to both enantiomers of the butanetriol derivative with excellent enantiomeric excess (e.e.). researchgate.net

| Microorganism | Substrate | Max Yield (g/L) | Reference |

|---|---|---|---|

| Escherichia coli | Corn cob hydrolysate | 43.4 | researchgate.net |

| Escherichia coli | Xylose | 36.63 | researchgate.net |

| Saccharomyces cerevisiae | Xylose | 6.6 |

Modified Reductions of Malic Acid Derivatives

While (S)-malic acid is a common and logical starting material for synthesizing (R)-1,2,4-butanetriol's precursors, alternative reduction methods have been developed to circumvent the hazards and inefficiencies associated with powerful hydrides like lithium aluminum hydride (LiAlH₄). dtic.mil

One highly efficient method involves the use of borane-dimethyl sulfide (BMS) complex. cdnsciencepub.com The reduction of (S)-malic acid with BMS in tetrahydrofuran (B95107) (THF) proceeds under mild conditions to give (S)-1,2,4-butanetriol in nearly quantitative yield. cdnsciencepub.com This product can then be directly acetylated to form (S)-1,2,4-triacetoxybutane. cdnsciencepub.com

Another significant alternative is the use of sodium borohydride (B1222165) (NaBH₄), a milder and safer reducing agent than LiAlH₄. Processes have been developed for the reduction of dialkyl esters of malic acid, such as dimethyl (S)-malate or diethyl (R)-malate, using NaBH₄ in various organic solvents. google.com These reactions have demonstrated high yields and excellent preservation of optical purity. For example, the reduction of diethyl (R)-malate with NaBH₄ in an ethanol/isopropanol mixture resulted in (R)-1,2,4-butanetriol with a 79.7% yield and an enantiomeric excess of 99.7%. google.com

| Starting Material | Reducing Agent | Solvent | Product | Yield | Optical Purity (e.e.) | Reference |

|---|---|---|---|---|---|---|

| (S)-Malic Acid | Borane-dimethyl sulfide | THF | (S)-1,2,4-Butanetriol | Quantitative | Not Reported | cdnsciencepub.com |

| Dimethyl (S)-Malate | Sodium Borohydride | Toluene/Methanol | (S)-1,2,4-Butanetriol | 65.0% | 99.0% | google.com |

| Diethyl (S)-Malate | Sodium Borohydride | Ethylene Glycol | (S)-1,2,4-Butanetriol | Not Reported | Not Reported | google.com |

| Diethyl (R)-Malate | Sodium Borohydride | Ethanol/Isopropanol | (R)-1,2,4-Butanetriol | 79.7% | 99.7% | google.com |

Synthesis from Other Chiral Precursors

Alternative synthetic strategies also explore different chiral starting materials. One such route begins with (S)-benzyloxymethyl oxirane. This precursor undergoes a Grignard addition reaction followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting groups, yielding (S)-1,2,4-butanetriol with high purity and yield. This method provides another distinct pathway to the target chiral diol, diversifying the available synthetic options.

Chemical Reactivity and Transformations of R 1,2,4 Triacetoxybutane

Hydrolysis Reactions of the Acetate (B1210297) Ester Groups

The hydrolysis of the acetate esters in (R)-1,2,4-triacetoxybutane is a fundamental transformation that yields (R)-1,2,4-butanetriol. This reaction can be achieved under various conditions, allowing for either complete or selective deprotection of the hydroxyl groups.

The three acetate groups of (R)-1,2,4-triacetoxybutane exhibit different reactivities, which can be exploited for controlled selective hydrolysis. The primary ester at the C-4 position is generally more susceptible to hydrolysis than the two secondary esters at the C-1 and C-2 positions due to reduced steric hindrance. However, achieving high selectivity often requires carefully chosen reaction conditions, particularly the use of enzymatic catalysts.

Enzymatic hydrolysis, particularly using lipases, is a powerful method for achieving kinetic resolution and selective deacetylation. mdpi.com Lipases can differentiate between the enantiomers of a racemic mixture or between sterically and electronically distinct functional groups within the same molecule. d-nb.info For instance, lipases such as those from Pseudomonas cepacia (PCL) or Candida antarctica (CAL A and CAL B) have been successfully used for the kinetic resolution of various acetates through hydrolysis. mdpi.comd-nb.info In the context of a triacetate, these enzymes can catalyze the selective removal of one or two acetyl groups, providing access to mono- or di-acetylated butanetriol derivatives, which are themselves valuable chiral intermediates. The enzymatic approach offers mild reaction conditions and high stereoselectivity, which are often difficult to achieve with traditional chemical methods. nih.gov

The choice of catalyst is critical in determining the rate and selectivity of the hydrolysis of (R)-1,2,4-triacetoxybutane. Catalytic systems range from simple acids and bases to complex enzymes, each offering distinct advantages.

Chemical Catalysis:

Alkaline Hydrolysis: The use of alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), provides a straightforward method for the complete and rapid hydrolysis of all three ester groups to yield (R)-1,2,4-butanetriol. google.com Research on the hydrolysis of similar esters, like 1,4-diacetoxybutane, has shown that the reaction rate can be significantly increased by the presence of the alcohol product, suggesting an autocatalytic effect. google.com

Acid-Catalyzed Hydrolysis: Acid catalysts, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can also effect hydrolysis. However, these conditions are often harsher and may lead to side reactions if other acid-sensitive functional groups are present in the molecule. chemicalbook.com

Enzymatic Catalysis:

Lipases: As mentioned, lipases are highly effective for selective hydrolysis. agriculturejournals.cz The selectivity (enantioselectivity or regioselectivity) and reaction rate are highly dependent on the specific lipase (B570770) used, the solvent, and the temperature. d-nb.infodntb.gov.ua For example, Novozyme 435, an immobilized form of Candida antarctica lipase B, is known for its stability and high selectivity in various ester hydrolysis and transesterification reactions. d-nb.info Different lipases exhibit different selectivities; for instance, lipases from Pseudomonas fluorescens and Amano AK have shown high selectivity for certain aromatic ester derivatives. d-nb.info This allows for the fine-tuning of the hydrolysis process to target specific acetate groups.

The following table summarizes the influence of different catalytic systems on the hydrolysis of acetate esters.

| Catalyst Type | Typical Reagents | Conditions | Rate | Selectivity | Typical Product(s) |

| Alkali Hydroxide | NaOH, KOH | Aqueous solution | Fast | Low | (R)-1,2,4-Butanetriol |

| Acid | HCl, H₂SO₄ | Aqueous solution, heat | Moderate to Fast | Low | (R)-1,2,4-Butanetriol |

| Enzymatic (Lipase) | PCL, CALB, Novozyme 435 | Mild (e.g., pH 7, 30-40°C) | Moderate | High | Mono- and di-acetylated butanetriols, (R)-1,2,4-Butanetriol |

Controlled Selective Hydrolysis to Chiral Butanetriols

Derivatization Strategies for Functional Group Interconversion

Following hydrolysis to reveal the hydroxyl groups of the butanetriol scaffold, various derivatization strategies can be employed. These transformations are used to install protecting groups, alter reactivity, or prepare derivatives for analysis or further reaction. libretexts.orgslideshare.net

The hydroxyl groups of (R)-1,2,4-butanetriol can be re-esterified to form other acyl derivatives. A common derivatization is the formation of 3,5-dinitrobenzoates. This is often done for analytical purposes, as these derivatives are typically highly crystalline solids with sharp melting points, facilitating characterization and purification. cdnsciencepub.com

The reaction is generally carried out by treating the triol with 3,5-dinitrobenzoyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270). cdnsciencepub.com This converts the hydroxyl groups into the corresponding 3,5-dinitrobenzoate (B1224709) esters. A greener alternative involves the direct reaction of the alcohol with 3,5-dinitrobenzoic acid under microwave irradiation with a catalytic amount of sulfuric acid. researchgate.net This method avoids the preparation of the highly reactive and hazardous acid chloride.

The vicinal 1,2-diol or the 1,4-diol relationship in the (R)-1,2,4-butanetriol scaffold allows for the formation of cyclic acetals and ketals. These are frequently used as protecting groups to mask two hydroxyl groups simultaneously, allowing for selective reaction at the remaining free hydroxyl group. organic-chemistry.orgwiley-vch.de

Cyclic acetals are formed by reacting the diol with an aldehyde or ketone under acidic catalysis. vaia.comchemtube3d.com For example, reacting (R)-1,2,4-butanetriol with cyclohexanone (B45756) or acetone (B3395972) in the presence of an acid catalyst like p-toluenesulfonic acid would selectively protect the 1,2-diol, forming a five-membered cyclic ketal (an acetonide if acetone is used), leaving the C-4 hydroxyl group free for further transformations. cdnsciencepub.commasterorganicchemistry.com The formation of five- and six-membered cyclic acetals is kinetically and thermodynamically favored. chemtube3d.commasterorganicchemistry.com These protecting groups are stable under neutral and basic conditions but can be readily removed by treatment with aqueous acid, making them ideal for multi-step synthesis. leah4sci.comyoutube.com

Esterification to Alternative Acyl Derivatives (e.g., Dinitrobenzoates)

Stereoselective Chemical Reactions Involving the (R)-1,2,4-TRIACETOXYBUTANE Scaffold

The (R)-1,2,4-triacetoxybutane scaffold, after hydrolysis, provides the chiral molecule (R)-1,2,4-butanetriol. This molecule is a "chiron," a chiral synthon that can be used to introduce specific stereochemistry into a target molecule. cdnsciencepub.com The pre-existing stereocenter at the C-2 position influences the stereochemical outcome of subsequent reactions, a concept central to stereoselective synthesis. masterorganicchemistry.comdurgapurgovtcollege.ac.inslideshare.net

For example, the chiral triol can be converted into other chiral building blocks, such as (R)-3-hydroxytetrahydrofuran, through cyclodehydration. chemicalbook.com The stereochemistry of the starting material dictates the stereochemistry of the cyclic product. Furthermore, the differentiated hydroxyl groups of partially deprotected intermediates allow for site-selective modifications. The free hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for substitution reactions, all while retaining the original stereochemical integrity at the C-2 center.

This scaffold is a key intermediate in the synthesis of complex bioactive molecules. For instance, derivatives of butanetriol are used to construct the chiral side chains of cholesterol-lowering drugs. wikipedia.org The synthesis of complex natural product-like scaffolds often relies on the use of such chiral building blocks to control the three-dimensional architecture of the final molecule. mdpi.comchemrxiv.org A reaction is stereoselective when it preferentially forms one stereoisomer over others. masterorganicchemistry.com By using the (R)-1,2,4-butanetriol scaffold, chemists can direct reactions to achieve high diastereoselectivity or enantioselectivity, which is crucial in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanistic Investigations of Regio- and Stereoselectivity

The chemical reactivity of (R)-1,2,4-triacetoxybutane is profoundly influenced by the arrangement of its three acetoxy groups, leading to notable regio- and stereoselectivity in its transformations. Mechanistic investigations into these selective reactions, particularly enzymatic hydrolysis and acylation, have provided valuable insights into the factors governing product formation.

Enzymatic transformations of polyol acetates are widely recognized for their high selectivity, which stems from the specific interactions between the substrate and the enzyme's active site. In the case of (R)-1,2,4-triacetoxybutane and its parent triol, 1,2,4-butanetriol (B146131), lipases have been shown to be particularly effective catalysts for regioselective acylation and hydrolysis. capes.gov.brresearchgate.net

The mechanism underlying this selectivity is primarily driven by steric and electronic factors within the enzyme's catalytic pocket. Lipases, a class of hydrolases, typically possess a catalytic triad (B1167595) (e.g., Ser-His-Asp) and an active site geometry that preferentially accommodates less sterically hindered groups. nih.gov

In the context of (R)-1,2,4-triacetoxybutane, the primary acetate group at the C-4 position is significantly less sterically encumbered than the secondary acetate groups at the C-1 and C-2 positions. Consequently, during enzymatic hydrolysis, the lipase's active site can more readily access the carbonyl carbon of the C-4 acetate. This leads to a regioselective hydrolysis, yielding (R)-1,2-diacetoxy-4-hydroxybutane as the major product.

Conversely, in the enzymatic acylation of 1,2,4-butanetriol, lipases catalyze the selective acylation of the primary hydroxyl group at the C-4 position over the secondary hydroxyl groups at C-1 and C-2. capes.gov.br This preference is again attributed to the greater accessibility of the primary hydroxyl group.

A study on the lipase-catalyzed transesterification of vinyl ferulate to a butanetriol derivative further illustrates this principle. The reaction demonstrated high regioselectivity for the primary hydroxyl group, underscoring the enzyme's ability to differentiate between primary and secondary hydroxyls based on steric accessibility. arxiv.orgbeilstein-journals.orgresearchgate.net

Detailed findings from related enzymatic transformations are summarized in the tables below, providing a comparative view of the regioselectivity observed in similar systems.

Table 1: Regioselective Enzymatic Acylation of Polyols

| Substrate | Enzyme | Acyl Donor | Major Product | Regioselectivity | Reference |

| 1,2,4-Butanetriol | Lipase | - | 4-O-Acyl-1,2-butanetriol | High for primary OH | capes.gov.br |

| Flavonoid Glucosides | Lipase | Vinyl Cinnamate | 6''-O-Cinnamoyl Ester | High for primary OH | nih.gov |

| Resorcin google.comarenes | Mucor miehei Lipase | Vinyl Acetate | C-2 side-chain acylation | High | researchgate.net |

| p-Nitrophenyl α-L-arabinofuranoside | Porcine Pancreas Lipase | - | 5-O-acetate | High (95%) for primary OH | researchgate.net |

Table 2: Regioselective Enzymatic Hydrolysis of Polyol Acetates

| Substrate | Enzyme | Reaction | Major Product | Regioselectivity | Reference |

| (S)-β-Benzoyloxy-γ-butyrolactone | Candida rugosa Lipase | Hydrolysis | (S)-3-Hydroxy-γ-butyrolactone | High | nih.gov |

| Per-O-acetylated p-nitrophenyl α-L-arabinofuranoside | Candida cylindracea Lipase | Deacetylation | 2,3-di-O-acetate | High for primary acetyl | researchgate.net |

| Racemic p-nitrostyrene oxide | Vigna radiata Epoxide Hydrolase (mutant) | Hydrolysis | (R)-p-nitrophenyl-1,2-ethanediol | Near-perfect enantioconvergence | sjtu.edu.cn |

These studies collectively suggest that the mechanism of regio- and stereoselectivity in the transformations of (R)-1,2,4-triacetoxybutane is predominantly governed by the steric environment of the reacting functional groups and the specific topology of the enzyme's active site.

Applications of R 1,2,4 Triacetoxybutane in Complex Molecule Synthesis

Chiral Building Block in Natural Product Total Synthesis

The inherent chirality of (R)-1,2,4-triacetoxybutane makes it an ideal starting material for the total synthesis of various natural products, where precise control of stereochemistry is paramount. nih.gov Its functional groups can be selectively manipulated to introduce the necessary structural features and stereocenters found in these complex target molecules.

Precursors for Alkaloids and Related Nitrogen-Containing Compounds

(R)-1,2,4-Triacetoxybutane serves as a crucial precursor for the synthesis of several alkaloids and other nitrogen-containing natural products. Its corresponding triol, (S)-(-)-1,2,4-butanetriol, is a key intermediate in the enantioselective total syntheses of (+)-azimine and (+)-carpaine. chemicalbook.comsigmaaldrich.cn The strategic use of this chiral building block allows for the establishment of the correct stereochemistry in these intricate piperidine (B6355638) alkaloid structures.

Furthermore, (S)-(-)-1,2,4-butanetriol, derived from (R)-1,2,4-triacetoxybutane, has been successfully employed in the first asymmetric synthesis of (-)-(2S, 3R)-methanoproline. chemicalbook.com This constrained non-proteinogenic amino acid is a valuable component in peptide and peptidomimetic chemistry. The synthesis involves the conversion of the butanetriol to a cyclic sulfate, which then undergoes a diastereospecific condensation reaction to form the proline ring system. chemicalbook.com

Intermediates for Oxygen Heterocycles

The carbon skeleton and stereochemistry of (R)-1,2,4-triacetoxybutane are well-suited for the construction of oxygen-containing heterocyclic compounds. A notable example is the synthesis of (S)-(+)-3-hydroxytetrahydrofuran. chemicalbook.com The precursor, (S)-(-)-1,2,4-butanetriol, can be obtained from the reduction of L-malic acid and subsequently cyclized to (S)-(+)-3-hydroxytetrahydrofuran in the presence of an acid catalyst like p-toluenesulfonic acid. chemicalbook.comwikipedia.orgpatsnap.com This chiral tetrahydrofuran (B95107) derivative is an important intermediate in the synthesis of various pharmaceuticals. chemicalbook.com

Synthesis of Advanced Chiral Intermediates and Functional Materials

Beyond natural product synthesis, (R)-1,2,4-triacetoxybutane is instrumental in the preparation of other valuable chiral intermediates and functional materials that find broad applications in organic synthesis and materials science.

Enantiopure Epoxides and Diols

(R)-1,2,4-Triacetoxybutane can be readily converted to its corresponding triol, which serves as a starting material for the synthesis of enantiopure epoxides and diols. For instance, (+)-3,4-epoxy-1-butanol can be prepared from (S)-(-)-1,2,4-butanetriol. chemicalbook.comsigmaaldrich.cn This chiral epoxide is a versatile building block, useful for introducing a stereodefined epoxy group into various molecules.

Precursors for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The chiral nature of (R)-1,2,4-triacetoxybutane makes it a suitable starting point for the synthesis of chiral auxiliaries and ligands, which are essential for controlling the stereochemical outcome of chemical reactions. sfu.ca These molecules create a chiral environment around a reaction center, influencing the formation of one enantiomer over the other. tcichemicals.com

Phosphorus-based ligands are a cornerstone of asymmetric catalysis, particularly in transition-metal-catalyzed reactions. tcichemicals.com The development of novel P-chirogenic phosphine (B1218219) ligands, where the phosphorus atom itself is a stereocenter, has been a significant area of research. tcichemicals.com While direct synthesis routes for such ligands are challenging, the use of chiral backbones derived from molecules like (R)-1,2,4-triacetoxybutane can provide a framework for creating new and effective chiral phosphine ligands. The design of these ligands often involves creating a rigid and predictable coordination environment around the metal center to maximize enantioselectivity. The principles of using chiral scaffolds to influence the stereochemical outcome of reactions are well-established, and the development of new phosphorus-based ligands continues to be an active area of research. academie-sciences.frmdpi.com

Role in the Construction of Stereochemically Defined Organic Frameworks (e.g., Planar-Chiral Metallocenes)

(R)-1,2,4-Triacetoxybutane serves as a crucial chiral building block in the asymmetric synthesis of complex molecules, most notably in the construction of stereochemically defined organometallic frameworks such as planar-chiral metallocenes. While the triacetoxybutane itself is a protected, stable form of the chiral synthon, its utility lies in the controlled release of its corresponding triol, (R)-1,2,4-butanetriol. This triol is then employed as a chiral auxiliary to direct the stereoselective functionalization of prochiral substrates, a foundational strategy for creating molecules with planar chirality.

Planar-chiral ferrocenes are highly valued as ligands and catalysts in asymmetric catalysis. acs.orgnih.gov The synthesis of these compounds in an enantiomerically pure form is a significant challenge, often addressed by using a chiral auxiliary to guide a diastereoselective reaction. beilstein-journals.org The butanetriol derived from (R)-1,2,4-triacetoxybutane is exceptionally effective in this role, particularly in the diastereoselective ortho-metalation of ferrocenecarboxaldehyde. researchgate.netmetu.edu.tr

The general strategy involves the following key steps:

Deprotection: Hydrolysis of (R)-1,2,4-triacetoxybutane to yield (R)-1,2,4-butanetriol.

Formation of a Chiral Auxiliary: The resulting (R)-1,2,4-butanetriol is reacted with a prochiral ferrocene (B1249389) derivative, such as ferrocenecarboxaldehyde, to form a chiral acetal (B89532). This acetal acts as a temporary chiral directing group. researchgate.netscispace.com

Diastereoselective Functionalization: The chiral acetal directs the metalation (typically lithiation) of the ferrocene cyclopentadienyl (B1206354) (Cp) ring to the ortho-position with high diastereoselectivity. acs.orgmetu.edu.tr The resulting organometallic intermediate is then treated with an electrophile to install a new substituent, creating a 1,2-disubstituted ferrocene with controlled planar chirality. researchgate.netscispace.com

Removal of the Auxiliary: The chiral acetal is hydrolyzed to release the enantiomerically enriched planar-chiral ferrocene, typically an ortho-substituted ferrocenecarboxaldehyde, and recover the chiral auxiliary. acs.orgresearchgate.net

This method provides access to a wide array of enantiopure ferrocenes with a predictable absolute configuration, which are valuable precursors for advanced catalysts and materials. acs.org

Detailed Research Findings: Synthesis of Planar-Chiral Ferrocenes

Research has extensively documented the use of the enantiomeric precursor, (S)-1,2,4-butanetriol, in the synthesis of planar-chiral ferrocenes. The principles are directly applicable to the (R)-enantiomer for accessing the opposite product stereoisomer. A key transformation is the reaction of ferrocenecarboxaldehyde with (S)-1,2,4-butanetriol to form a chiral 1,3-dioxane (B1201747) structure. metu.edu.trscispace.com This acetal intermediate is then subjected to a highly diastereoselective ortho-lithiation using tert-butyllithium (B1211817) (t-BuLi), achieving a diastereomeric excess (d.e.) of up to 98%. researchgate.netscispace.com

The lithiated species can be quenched with a variety of electrophiles, leading to a range of 2-substituted ferrocene derivatives. Subsequent acidic hydrolysis removes the butanetriol auxiliary to yield ortho-substituted ferrocenecarboxaldehydes with high enantiomeric excess (ee). acs.orgresearchgate.net These aldehydes are versatile intermediates for further synthetic modifications. acs.org

In a related application, (S)-1,2,4-butanetriol is used to synthesize (3S)-4-methoxybutane-1,3-diol. thieme-connect.comchemicalbook.com This diol has also proven to be an important chiral auxiliary for the preparation of planar-chiral metallocenes, demonstrating the versatility of the butanetriol scaffold in asymmetric synthesis. thieme-connect.comchemicalbook.com

The table below summarizes the typical reaction sequence starting from the butanetriol precursor.

| Step | Reactants | Reagents | Product | Purpose | Reference(s) |

| 1 | Ferrocenecarboxaldehyde, (R)-1,2,4-Butanetriol | Acid catalyst | Chiral Ferrocenyl Acetal | Installation of chiral auxiliary | researchgate.netmetu.edu.tr |

| 2 | Chiral Ferrocenyl Acetal | 1. t-BuLi2. Electrophile (E+) | 2-Substituted Chiral Ferrocenyl Acetal | Diastereoselective functionalization | acs.orgscispace.com |

| 3 | 2-Substituted Chiral Ferrocenyl Acetal | Acid, H₂O | (pR)-2-Substituted Ferrocenecarboxaldehyde | Cleavage of auxiliary to yield final product | acs.orgresearchgate.net |

The following table details the outcomes of the diastereoselective lithiation and subsequent electrophilic quench as reported for the (S)-auxiliary, which directly informs the expected outcome for the (R)-auxiliary.

| Electrophile (E+) | Resulting 2-Substituent | Diastereomeric Excess (d.e.) | Reference(s) |

| MeI | -CH₃ | >96% | metu.edu.tr |

| Me₃SiCl | -SiMe₃ | 98% | acs.org |

| Ph₂PCl | -PPh₂ | 98% | acs.org |

| I₂ | -I | 98% | acs.org |

These findings underscore the pivotal role of the chiral scaffold provided by (R)-1,2,4-butanetriol, for which (R)-1,2,4-triacetoxybutane is a stable and convenient precursor, in the precise, stereocontrolled synthesis of valuable planar-chiral metallocene frameworks.

Advanced Analytical Methodologies for Characterization and Purity Assessment of R 1,2,4 Triacetoxybutane

Chiral Chromatography Techniques for Enantiomeric Separation and Quantification

Chiral chromatography is the cornerstone for determining the enantiomeric purity of (R)-1,2,4-triacetoxybutane. This technique separates the (R) and (S) enantiomers by creating a transient diastereomeric interaction with a chiral stationary phase (CSP), leading to different retention times. frontiersin.org

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is a primary method for the enantioselective analysis of (R)-1,2,4-triacetoxybutane. chemistrytalk.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide array of chiral compounds, including esters. libretexts.orgmsu.edu These phases operate on the principle of forming inclusion complexes, where the chiral analyte fits into helical grooves of the polysaccharide structure. msu.eduwikipedia.org The separation is governed by a combination of attractive interactions, including hydrogen bonds, dipole-dipole interactions, and π-π interactions, between the analyte and the chiral selector. uni-saarland.de

For the analysis of (R)-1,2,4-triacetoxybutane, a normal-phase HPLC method is typically employed. A column such as a Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) can provide effective separation. The differential interaction of the (R) and (S) enantiomers with the chiral carbamate (B1207046) derivatives on the stationary phase leads to their resolution.

Table 1: Representative HPLC Conditions for Enantiomeric Separation

| Parameter | Value/Description |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure of (R)-1,2,4-triacetoxybutane, ensuring that the correct molecule has been synthesized.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and confirmation of all hydrogen atoms in the structure. The protons on the butane (B89635) backbone are split into complex multiplets due to their proximity and coupling to one another. The three acetate (B1210297) methyl groups appear as distinct singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of all ten carbon atoms in the molecule. This includes the four unique carbons of the butane backbone and the distinct carbons of the three acetate groups (three carbonyl and three methyl carbons). The chemical shifts are influenced by the electronegativity of the attached oxygen atoms. ucl.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (Acetate) | 2.04 | Singlet |

| CH₃ (Acetate) | 2.05 | Singlet |

| CH₃ (Acetate) | 2.08 | Singlet |

| H-3 | ~2.1-2.3 | Multiplet |

| H-4 | ~4.1-4.3 | Multiplet |

| H-1 | ~4.2-4.4 | Multiplet |

| H-2 | ~5.1-5.3 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Acetate) | ~20.5-21.0 |

| C-3 | ~32-34 |

| C-4 | ~60-62 |

| C-1 | ~65-67 |

| C-2 | ~69-71 |

| C=O (Acetate) | ~170.0-170.8 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which serves as a structural fingerprint. For (R)-1,2,4-triacetoxybutane (MW: 232.23 g/mol ), Electron Ionization (EI) would likely lead to the observation of the molecular ion (M⁺) and several characteristic fragment ions. nist.gov The fragmentation of esters often involves the loss of the alkoxy group or the acyl group, as well as McLafferty rearrangements. libretexts.org Common neutral losses include acetic acid (60 Da) and ketene (B1206846) (42 Da).

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 232 | [C₁₀H₁₆O₆]⁺ | Molecular Ion (M⁺) |

| 173 | [M - OAc]⁺ | Loss of an acetoxy radical |

| 172 | [M - HOAc]⁺ | Loss of a neutral acetic acid molecule |

| 131 | [M - HOAc - CH₂CO]⁺ | Loss of acetic acid and ketene |

| 112 | [M - 2(HOAc)]⁺ | Loss of two acetic acid molecules |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

Optical Rotation and Circular Dichroism for Chiral Properties Confirmation

Chiroptical methods provide definitive proof of the molecule's chirality and confirm the identity of the specific enantiomer.

Optical Rotation: A polarimeter measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. libretexts.org This property, known as optical activity, is a hallmark of chiral substances. wikipedia.orgmasterorganicchemistry.com Each enantiomer rotates light by the same magnitude but in opposite directions. The (R)-enantiomer will exhibit a specific rotation ([α]) that is equal in magnitude and opposite in sign to the (S)-enantiomer. While the specific rotation for (R)-1,2,4-triacetoxybutane is not widely published, its precursor, (S)-(-)-1,2,4-butanetriol, has a reported specific rotation of [α]D −28±2 (c = 1 in methanol). sigmaaldrich.com The acetylation process to form (R)-1,2,4-triacetoxybutane from (R)-1,2,4-butanetriol would result in a compound with a distinct specific rotation value, which would be positive if the (S)-enantiomer is negative, and vice-versa, confirming its enantiomeric nature.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. wikipedia.org This technique is particularly sensitive to the spatial arrangement of chromophores in a chiral molecule. In (R)-1,2,4-triacetoxybutane, the three acetate (carbonyl) groups act as chromophores. The n → π* electronic transition of the carbonyl group is inherently sensitive to its chiral environment, giving rise to a characteristic CD spectrum. researchgate.net The resulting spectrum (a plot of differential absorbance vs. wavelength) provides a unique fingerprint for the (R)-enantiomer, which would be a mirror image of the spectrum for the (S)-enantiomer. This makes CD an excellent tool for confirming the absolute configuration of the molecule. acs.org

Emerging Research Frontiers and Future Outlook for R 1,2,4 Triacetoxybutane Research

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of "green" chemistry principles is reshaping the synthesis of chiral intermediates like (R)-1,2,4-triacetoxybutane. Research is actively moving away from stoichiometric reagents and harsh conditions towards catalytic and biocatalytic methods that offer higher efficiency, selectivity, and a reduced environmental footprint.

A foundational and efficient chemical route involves the one-step reduction of the readily available, naturally occurring (S)-malic acid using borane-dimethyl sulfide (B99878) in tetrahydrofuran (B95107), which yields (S)-1,2,4-butanetriol. cdnsciencepub.com Subsequent acetylation with acetic anhydride (B1165640) provides the corresponding (S)-1,2,4-triacetoxybutane in a high yield of 93%. cdnsciencepub.com By starting with the less common (R)-malic acid, the same pathway can afford the target (R)-enantiomer.

The frontier of sustainable synthesis, however, lies in biocatalysis. acib.at Enzymes, particularly lipases, are gaining significant attention for their ability to perform highly selective reactions under mild conditions. academie-sciences.frresearchgate.net Research has demonstrated the successful enzymatic resolution of related azido-butanetriol derivatives using lipases like Amano PS and Amano AK with vinyl acetate (B1210297) as the acylating agent. researchgate.netresearchgate.net This process achieves excellent enantiomeric excesses (e.e. >99%), showcasing the potential for biocatalytic routes to produce enantiopure (R)-1,2,4-triacetoxybutane or its precursors. researchgate.netresearchgate.net Biocatalysis offers an environmentally benign strategy that aligns with the principles of green chemistry, often utilizing water as a solvent and minimizing waste. researchgate.netalmacgroup.com The development of robust and reusable immobilized enzymes further enhances the economic viability and sustainability of this approach. academie-sciences.fr

Future efforts will likely focus on discovering or engineering novel enzymes with enhanced activity and stability for the direct, asymmetric synthesis or resolution of 1,2,4-butanetriol (B146131), bypassing the need for protecting groups and multiple steps. acib.at

Table 1: Comparison of Synthetic Approaches for 1,2,4-Triacetoxybutane

| Approach | Starting Material | Key Reagents/Catalysts | Key Advantages | Potential Areas for Improvement |

|---|---|---|---|---|

| Chemical Synthesis | (S)- or (R)-Malic Acid | Borane-dimethyl sulfide, Acetic anhydride | High yield, Readily available starting material. cdnsciencepub.com | Use of hazardous reagents (borane), Stoichiometric steps. |

| Biocatalytic Resolution | Racemic Butanetriol Derivative | Lipases (e.g., Amano PS), Vinyl acetate | Excellent enantioselectivity (>99% ee), Mild reaction conditions, Environmentally benign. researchgate.netresearchgate.net | Maximum 50% theoretical yield for resolution, Enzyme stability and cost. illinois.edu |

| Future Organoautocatalysis | Biomass-derived precursors | In situ generated catalysts | Potentially catalyst-free (external), Atom-economic, Mild conditions. fau.eu | Methodology not yet developed for this specific target. |

Exploration of New Applications as a Chiral Scaffold in Diverse Fields

The primary value of (R)-1,2,4-triacetoxybutane lies in its role as a chiral building block, a concept central to "chiral pool" synthesis. This strategy leverages readily available, enantiopure compounds as starting materials to construct more complex chiral molecules, thereby transferring the initial stereochemistry to the final product. The enantiomer, (S)-1,2,4-butanetriol (derived from the hydrolysis of S-1,2,4-triacetoxybutane), has been utilized as a key starting material in the enantioselective total syntheses of natural products like the alkaloids (+)-azimine and (+)-carpaine. chemicalbook.com It also serves as a precursor for other useful organic building blocks such as (+)-3,4-epoxy-1-butanol. chemicalbook.com

By analogy, (R)-1,2,4-triacetoxybutane is an equally powerful precursor for the synthesis of the corresponding unnatural enantiomers of these complex molecules, which are often crucial for studying biological activity and developing new pharmaceuticals. Furthermore, 1,2,4-butanetriol is a documented starting reagent for the synthesis of (-)-γ-amino-β-hydroxy butyric acid (GABOB), a known antiepileptic and hypotensive drug, and for creating novel quaternary ammonium (B1175870) lipids for pharmaceutical formulations. lookchem.com The application of the (R)-enantiomer in synthesizing stereoisomers of such bioactive compounds represents a significant area for future research, particularly in medicinal chemistry and drug discovery.

Table 2: Documented and Potential Applications of 1,2,4-Butanetriol Derivatives as a Chiral Scaffold

| Starting Enantiomer | Target Molecule/Class | Field of Application | Reference |

|---|---|---|---|

| (S)-1,2,4-Butanetriol | (+)-Azimine | Natural Product Synthesis | chemicalbook.com |

| (S)-1,2,4-Butanetriol | (+)-Carpaine | Natural Product Synthesis | chemicalbook.com |

| (R)-1,2,4-Butanetriol (Hypothetical) | (-)-Azimine / (-)-Carpaine | Stereochemical Studies, Medicinal Chemistry | N/A |

| 1,2,4-Butanetriol (racemic or chiral) | γ-amino-β-hydroxy butyric acid (GABOB) | Pharmaceuticals (Antiepileptic) | lookchem.com |

| 1,2,4-Butanetriol (racemic or chiral) | Quaternary Ammonium Lipids | Pharmaceutical Formulations | lookchem.com |

Computational Chemistry Approaches for Reaction Mechanism Prediction and Stereochemical Control

Computational chemistry has become an indispensable tool in modern organic synthesis, providing insights that complement and guide experimental work. openaccessjournals.com While specific computational studies on (R)-1,2,4-triacetoxybutane are not yet prominent, the application of established computational methods represents a major frontier for optimizing its synthesis and use.

Methods such as Density Functional Theory (DFT) can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and elucidate reaction mechanisms. openaccessjournals.comsciforum.net For the synthesis of (R)-1,2,4-triacetoxybutane, computational analysis could be used to:

Predict Stereochemical Outcomes : Model the interaction between a chiral catalyst (e.g., a lipase (B570770) or a chiral phosphine (B1218219) ligand in hydrogenation) and the substrate to understand the origins of enantioselectivity. This allows for the rational design of more effective catalysts.

Elucidate Reaction Mechanisms : Investigate the stepwise mechanism of catalytic reactions, such as the borane (B79455) reduction of malic acid derivatives or the enzymatic acylation, to identify rate-determining steps and potential side reactions. rsc.org

Evaluate Solvent Effects : Use polarizable continuum models (PCM) to simulate how different solvents affect reaction energies and transition states, aiding in the selection of optimal reaction media. sciforum.net

By simulating complex chemical systems, researchers can screen potential catalysts and reaction conditions in silico, saving significant time and resources compared to purely experimental approaches. mdpi.com

Table 3: Potential Applications of Computational Chemistry in (R)-1,2,4-Triacetoxybutane Research

| Computational Method | Potential Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Modeling transition states of catalytic hydrogenation. | Rationalization of stereoselectivity; design of improved chiral ligands. rsc.org |

| Molecular Docking / QM/MM | Simulating substrate binding in a lipase active site. | Prediction of enantiopreference in biocatalytic resolution; guiding protein engineering efforts. |

| Ab Initio Calculations | Calculating accurate energies for reaction intermediates. | Detailed understanding of the reaction energy profile. openaccessjournals.com |

| Polarizable Continuum Models (PCM) | Studying the influence of solvent on reaction pathways. | Selection of optimal solvent for yield and selectivity. sciforum.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch processing. mdpi.com Its integration into the synthesis of (R)-1,2,4-triacetoxybutane is a promising avenue for improving efficiency, safety, and scalability. durham.ac.uk

Key benefits of applying flow chemistry include:

Enhanced Safety and Control : The small internal volume of flow reactors allows for excellent heat and mass transfer, enabling precise control over temperature and pressure. durham.ac.ukmpg.de This allows for the safe use of hazardous reagents or the exploration of reaction conditions inaccessible in batch mode.

Scalability : Scaling up a reaction in flow often simply means running the system for a longer time, avoiding the complex and sometimes unpredictable challenges of scaling up batch reactors. syrris.comd-nb.info

Automation and Integration : Flow systems can be fully automated and integrated with in-line purification and analytical tools. mpg.desyrris.com This creates a "telescoped" process where multiple synthetic steps are performed sequentially without manual isolation of intermediates, significantly reducing synthesis time and waste. mdpi.com

An automated flow platform could be designed for the synthesis of (R)-1,2,4-triacetoxybutane by connecting a reactor for the reduction of an (R)-malic acid derivative directly to a second reactor for the acetylation step, followed by an in-line purification module. Such a system would enable on-demand, reproducible production of the target molecule, accelerating research and development efforts that rely on it as a building block. syrris.com

Table 4: Conceptual Comparison of Batch vs. Flow Synthesis for (R)-1,2,4-Triacetoxybutane

| Parameter | Traditional Batch Synthesis | Integrated Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, difficult to control. | Excellent, allowing precise control. mpg.de |

| Safety | Higher risk with exotherms or hazardous reagents. | Inherently safer due to small reactor volumes. durham.ac.uk |

| Scalability | Requires re-optimization for different scales. | Achieved by extending run time ("scale-out"). syrris.com |

| Process Integration | Requires manual workup and isolation between steps. | Allows for "telescoped" multi-step sequences. mdpi.com |

| Automation | Difficult to fully automate. | Readily automated for reproducible, on-demand synthesis. syrris.com |

Q & A

Q. What analytical techniques are recommended for confirming the enantiomeric purity of (R)-1,2-4-triacetoxybutane in synthetic chemistry?

Methodological Answer: Enantiomeric purity can be validated using chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and polarimetric analysis. Cross-validate results with NMR spectroscopy using chiral solvating agents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to resolve stereochemical signals. Authentic standards should be synthesized and characterized via X-ray crystallography for absolute configuration confirmation .

Q. What solvent systems optimize stability during long-term storage of this compound in pharmacological studies?

Methodological Answer: Use anhydrous aprotic solvents (e.g., acetonitrile, dimethyl sulfoxide) stored under inert atmospheres (argon or nitrogen) at –20°C. Monitor degradation via HPLC-UV at 210 nm, with periodic sampling over 6–12 months. Include stabilizers like antioxidants (e.g., BHT) if hydrolytic susceptibility is observed in kinetic studies .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Employ FTIR spectroscopy to confirm ester carbonyl peaks (1740–1760 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation ([M+H]⁺ = 233.1028). Compare with literature spectra and computational predictions (e.g., DFT-based IR simulations) to rule out acetyl migration or racemization .

Advanced Research Questions

Q. How should contradictions between theoretical and experimental thermal degradation pathways of this compound be resolved?

Methodological Answer: Perform accelerated stability testing (40–80°C) under controlled humidity, coupled with tandem mass spectrometry (MS/MS) to identify degradation byproducts. Compare experimental activation energies (derived from Arrhenius plots) with DFT-calculated transition states to reconcile discrepancies. Use multivariate regression to assess environmental variable impacts (e.g., pH, oxygen levels) .

Q. What statistical approaches validate purity assessments when multiple analytical methods yield conflicting data?

Methodological Answer: Apply multivariate analysis (e.g., principal component analysis, PCA) to integrate data from orthogonal techniques like GC-MS , LC-UV , and Karl Fischer titration . Establish a consensus threshold (e.g., ≥95% purity) using weighted averages, and perform Grubbs’ tests to identify outliers. Cross-reference with independent lab replicates to ensure reproducibility .

Q. How can stereoselective synthesis routes for this compound be optimized to minimize diastereomer formation?

Methodological Answer: Utilize enzymatic catalysis (e.g., lipase B from Candida antarctica) for regioselective acetylation under mild conditions (25–40°C). Monitor reaction progress via in-situ FTIR to track acetyl group incorporation. Optimize solvent polarity (log P) and enzyme immobilization supports (e.g., mesoporous silica) to enhance enantiomeric excess (ee >98%) .

Q. What strategies address contradictions in published bioactivity data for this compound across cell-based assays?

Methodological Answer: Standardize assay conditions (e.g., cell line provenance, serum-free media) and include positive controls (e.g., paclitaxel for cytotoxicity). Perform meta-analysis of dose-response curves (EC₅₀/IC₅₀) across studies, adjusting for batch-to-batch variability in compound purity. Validate findings using 3D spheroid models to mimic in vivo microenvironments .

Data Management and Ethical Considerations

Q. How can researchers reconcile open-data requirements with proprietary constraints in collaborative studies on this compound?

Methodological Answer: Implement de-identification protocols for raw spectral and chromatographic data by removing metadata tags linked to synthesis protocols. Use controlled-access repositories (e.g., Zenodo, Figshare) with embargo periods. For patent-pending work, publish derivative datasets (e.g., bioactivity trends) while withholding critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.